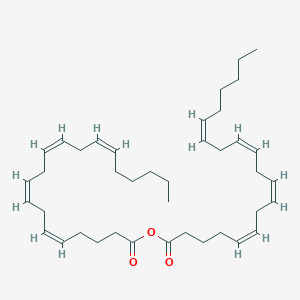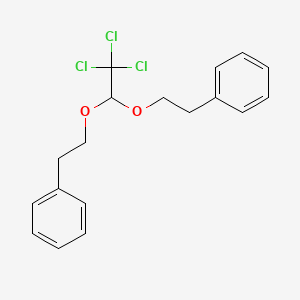
Trichloracetaldehyde di(phenylethyl)acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloracetaldehyde di(phenylethyl)acetal is an organic compound with the molecular formula C18H19Cl3O2. It is a derivative of trichloroacetaldehyde, where the aldehyde group is protected by forming an acetal with phenylethyl alcohol. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for aldehydes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloracetaldehyde di(phenylethyl)acetal can be synthesized through the acetalization of trichloroacetaldehyde with phenylethyl alcohol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetalization processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of heterogeneous acid catalysts, such as ion-exchange resins, can improve the reaction rate and simplify the separation of the product from the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloracetaldehyde di(phenylethyl)acetal undergoes various chemical reactions, including:
Hydrolysis: The acetal can be hydrolyzed back to trichloroacetaldehyde and phenylethyl alcohol in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.
Substitution: The chlorine atoms in the trichloroacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Trichloroacetaldehyde and phenylethyl alcohol.
Oxidation: Trichloroacetic acid derivatives.
Substitution: Various substituted trichloroacetaldehyde derivatives.
Applications De Recherche Scientifique
Trichloracetaldehyde di(phenylethyl)acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of trichloracetaldehyde di(phenylethyl)acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted side products. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde group when needed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloracetaldehyde dimethyl acetal: Similar protecting group but with methyl groups instead of phenylethyl groups.
Trichloracetaldehyde diethyl acetal: Another similar compound with ethyl groups.
Trichloracetaldehyde diphenyl acetal: Features phenyl groups instead of phenylethyl groups.
Uniqueness
Trichloracetaldehyde di(phenylethyl)acetal is unique due to the presence of phenylethyl groups, which can provide additional steric hindrance and influence the reactivity of the compound. This can be advantageous in certain synthetic applications where selective protection and deprotection are required.
Propriétés
Numéro CAS |
68171-30-2 |
|---|---|
Formule moléculaire |
C18H19Cl3O2 |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
2-[2,2,2-trichloro-1-(2-phenylethoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C18H19Cl3O2/c19-18(20,21)17(22-13-11-15-7-3-1-4-8-15)23-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Clé InChI |
LMQHAMIDZPBQNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(C(Cl)(Cl)Cl)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


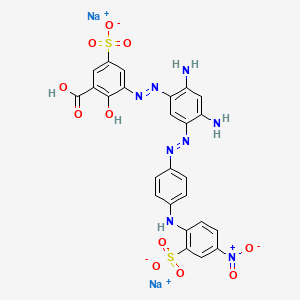
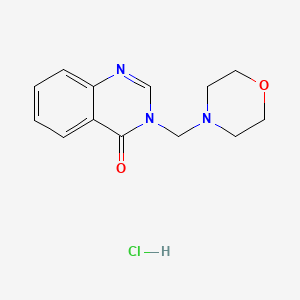
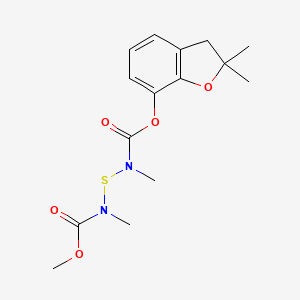
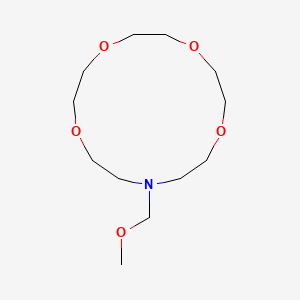
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
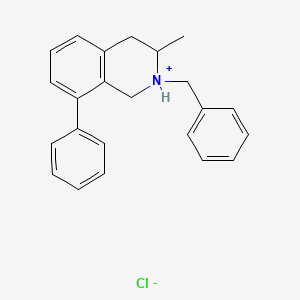
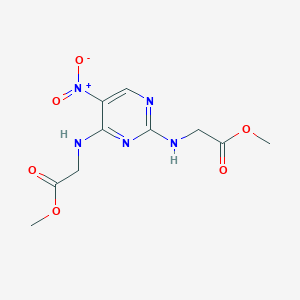
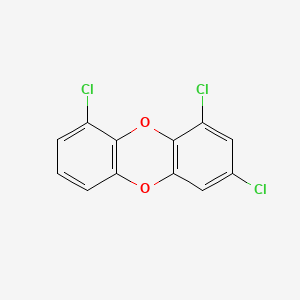
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
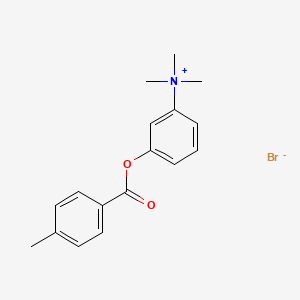
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
